molecular formula C20H20N2O2S B2560154 N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE CAS No. 671198-92-8

N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE

Cat. No.: B2560154
CAS No.: 671198-92-8
M. Wt: 352.45
InChI Key: BDUZTWYUPQCFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group, a methylquinolinyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyphenylamine, is reacted with an appropriate acylating agent to form the methoxyphenyl intermediate.

    Quinoline Derivative Synthesis: The quinoline derivative is synthesized by reacting 4-methylquinoline with a suitable thiolating agent to introduce the sulfanyl group.

    Coupling Reaction: The methoxyphenyl intermediate and the quinoline derivative are then coupled under specific reaction conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving amides and quinoline derivatives.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets. The methoxyphenyl and quinoline groups may interact with enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHOXYPHENYL)-3-[(4-CHLOROQUINOLIN-2-YL)SULFANYL]PROPANAMIDE: Similar structure with a chloro group instead of a methyl group.

    N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFONYL]PROPANAMIDE: Similar structure with a sulfonyl group instead of a sulfanyl group.

Uniqueness

N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-12-20(22-18-9-4-3-8-17(14)18)25-11-10-19(23)21-15-6-5-7-16(13-15)24-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUZTWYUPQCFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.